molecular formula C14H17N3O B7777881 N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine CAS No. 6965-68-0

N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine

Cat. No.: B7777881
CAS No.: 6965-68-0
M. Wt: 243.30 g/mol
InChI Key: NCCJYZRFSQDKMN-UHFFFAOYSA-N
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Description

N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine is a chemical compound characterized by the presence of two pyridine rings attached to an ethyl chain, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine typically involves the reaction of 2-(pyridin-4-yl)ethanol with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability, often utilizing advanced technologies and equipment to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

Scientific Research Applications

N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Its ability to form complexes with metals also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis-(2-pyridin-4-yl-ethyl)-amine
  • N,N-Bis-(2-pyridin-4-yl-ethyl)-hydrazine
  • N,N-Bis-(2-pyridin-4-yl-ethyl)-methanamine

Uniqueness

N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-bis(2-pyridin-4-ylethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-17(11-5-13-1-7-15-8-2-13)12-6-14-3-9-16-10-4-14/h1-4,7-10,18H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCJYZRFSQDKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN(CCC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989769
Record name N-Hydroxy-2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-68-0
Record name NSC63344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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